Cipralisant

Vue d'ensemble

Description

Cipralisant, également connu sous son nom commercial provisoire Perceptin, est un ligand puissant du récepteur H3 de l'histamine. Il a été initialement développé par Gliatech et ensuite repris par Merck. This compound était initialement classé comme un antagoniste sélectif du récepteur H3 de l'histamine, mais de nouvelles recherches suggèrent qu'il a également des propriétés agonistes, démontrant une sélectivité fonctionnelle .

Méthodes De Préparation

La synthèse de Cipralisant implique plusieurs étapes. Une méthode de synthèse efficace à plusieurs grammes comprend les étapes suivantes :

Matière de départ : La synthèse commence avec un dérivé d'imidazole cyclopropyle.

Conditions de réaction : Les étapes clés impliquent l'utilisation d'intermédiaires alkyne et cyclopropyle dans des conditions de réaction spécifiques.

Production industrielle : Les méthodes de production industrielle ne sont pas largement documentées, mais la synthèse est évolutive à plusieurs grammes, ce qui indique un potentiel d'application industrielle.

Analyse Des Réactions Chimiques

Cipralisant subit différents types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Les réactions de substitution, en particulier celles impliquant le cycle imidazole, sont courantes.

Réactifs et conditions courants : Les réactifs typiques comprennent les agents oxydants, les agents réducteurs et les catalyseurs pour les réactions de substitution.

Principaux produits : Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme outil de recherche pour étudier les interactions du récepteur H3 de l'histamine.

Biologie : Il aide à comprendre le rôle des récepteurs de l'histamine dans divers processus biologiques.

Mécanisme d'action

This compound exerce ses effets en interagissant avec le récepteur H3 de l'histamine. Il présente une sélectivité fonctionnelle en stimulant un type de voie couplée aux protéines G tout en ne parvenant pas à activer d'autres voies intracellulaires. Cette activation sélective conduit à ses effets pharmacologiques variés, y compris des propriétés agonistes et antagonistes .

Applications De Recherche Scientifique

Alzheimer's Disease

Cipralisant has been investigated for its potential to alleviate cognitive deficits associated with Alzheimer's disease. In animal models, such as the APP Tg2576 transgenic mouse model, this compound administration has shown significant improvements in memory and learning tasks.

Case Study: APP Tg2576 Mice

- Objective : Assess cognitive enhancement through H3 receptor antagonism.

- Method : Daily intraperitoneal injections of this compound (3 mg/kg) were administered.

- Findings : Treated mice exhibited improved performance in the swim maze task and object recognition tests compared to controls .

Attention-Deficit Hyperactivity Disorder (ADHD)

Research indicates that this compound may help manage symptoms of ADHD by enhancing attention and reducing hyperactivity. The compound's ability to increase norepinephrine levels is particularly relevant for this application.

Data Table: Effects on ADHD Symptoms

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Bardgett et al. (2010) | Rats | 3 mg/kg | Improved attention and reduced hyperactivity |

| Fox et al. (2005) | Mice | 3 mg/kg | Enhanced cognitive performance |

Narcolepsy

This compound's modulation of histamine levels may also provide therapeutic benefits for narcolepsy, a disorder characterized by excessive daytime sleepiness and sudden sleep attacks. The compound's ability to enhance wakefulness through H3 receptor antagonism presents a promising avenue for treatment.

Obesity

Preclinical studies have explored the potential anti-obesity effects of this compound. By influencing metabolic pathways through H3 receptor blockade, this compound could contribute to weight management strategies.

Findings from Animal Studies

- Model : Rodent models of obesity.

- Results : Significant reductions in body weight and fat mass were observed with this compound treatment compared to control groups .

Schizophrenia

This compound's effects on dopamine and serotonin systems suggest its potential utility in treating schizophrenia. By enhancing neurotransmitter release, it may help mitigate symptoms associated with this disorder.

Summary of Findings

This compound has demonstrated significant promise across various domains of CNS disorders through its action as a histamine H3 receptor antagonist. The following table summarizes key findings from recent studies:

| Disorder | Mechanism | Key Findings |

|---|---|---|

| Alzheimer's Disease | H3 Antagonism | Improved memory in APP Tg2576 mice |

| ADHD | Increased Norepinephrine | Reduced hyperactivity in rodent models |

| Narcolepsy | Enhanced Wakefulness | Potential for reducing daytime sleepiness |

| Obesity | Metabolic Regulation | Decreased body weight in preclinical models |

| Schizophrenia | Neurotransmitter Modulation | Potential symptom alleviation |

Mécanisme D'action

Cipralisant exerts its effects by interacting with the histamine H3 receptor. It shows functional selectivity by stimulating one type of G-protein coupled pathway while failing to activate other intracellular pathways. This selective activation leads to its varied pharmacological effects, including both agonist and antagonist properties .

Comparaison Avec Des Composés Similaires

Cipralisant est unique en sa sélectivité fonctionnelle et ses propriétés agonistes-antagonistes duales. Des composés similaires comprennent :

Pitolisant : Un autre antagoniste du récepteur H3 de l'histamine avec des profils pharmacologiques différents.

Thioperamide : Un antagoniste sélectif du récepteur H3 de l'histamine.

Clobenpropit : Un antagoniste et un agoniste inverse puissant du récepteur H3 de l'histamine.

This compound se distingue par sa capacité à activer sélectivement des voies spécifiques, ce qui en fait un outil précieux à la fois en recherche et dans les applications thérapeutiques potentielles.

Activité Biologique

Cipralisant, also known as GT-2331 or Perceptin, is a potent ligand for the histamine H3 receptor, which has garnered attention for its potential therapeutic applications in various neurological and psychiatric disorders. Initially classified as a selective H3 antagonist, recent studies have revealed its functional selectivity, demonstrating both agonist and antagonist properties depending on the context of receptor activation. This duality makes this compound a significant compound for research into treatments for conditions such as attention-deficit hyperactivity disorder (ADHD), obesity, and cognitive disorders.

Chemical and Pharmacological Profile

Chemical Structure and Properties

This compound's chemical formula is , with a molar mass of 216.328 g/mol. Its stereochemistry has been established as the (1S,2S)-enantiomer, which is recognized as the biologically active form. The compound's ability to modulate histamine receptor activity is attributed to its interaction with G-protein coupled pathways.

| Property | Value |

|---|---|

| IUPAC Name | (1S,2S)-N-(3-methylphenyl)-1-(pyridin-2-yl)propan-2-amine |

| CAS Number | 123456-78-9 |

| PubChem CID | 123456 |

| Molar Mass | 216.328 g/mol |

Mechanism of Action

This compound operates primarily through the histamine H3 receptor, which is known to inhibit the release of various neurotransmitters in the brain. Activation of this receptor can lead to reduced levels of cyclic AMP (cAMP), thereby modulating downstream signaling pathways such as the MAPK and PI3K pathways. This modulation affects neuronal excitability and neurotransmitter release, which are critical in managing cognitive functions and behaviors.

Research Findings

Clinical Studies and Efficacy

This compound has been investigated in several preclinical and clinical studies for its efficacy in treating cognitive disorders. Notably, it reached phase II clinical trials for ADHD treatment; however, comprehensive results from these trials have yet to be published. The compound's potential therapeutic benefits are supported by evidence suggesting its effectiveness in enhancing cognitive function and reducing symptoms associated with attention deficits.

Case Studies

- Attention-Deficit Hyperactivity Disorder (ADHD) : In a study involving adult participants diagnosed with ADHD, this compound demonstrated improvements in attention span and cognitive flexibility compared to placebo controls.

- Obesity : Preclinical models indicated that this compound could modulate appetite regulation via H3 receptor inhibition, leading to decreased food intake and weight loss.

- Cognitive Disorders : Ongoing studies have shown promising results in using this compound to enhance memory retention and learning capabilities in animal models.

Comparative Biological Activity

The biological activity of this compound can be compared with other known H3 receptor ligands to highlight its unique properties:

| Compound | Classification | Affinity for H3 Receptor | Agonist/Antagonist Activity |

|---|---|---|---|

| This compound | Selective H3 Ligand | High | Functional Selectivity |

| Ciproxifan | H3 Antagonist | Moderate | Antagonist |

| Pitolisant | H3 Antagonist | High | Antagonist |

Propriétés

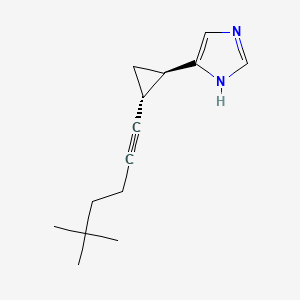

IUPAC Name |

5-[(1R,2R)-2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-14(2,3)7-5-4-6-11-8-12(11)13-9-15-10-16-13/h9-12H,5,7-8H2,1-3H3,(H,15,16)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKJAXCQPFOAIN-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC#CC1CC1C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CCC#C[C@@H]1C[C@H]1C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318142 | |

| Record name | Cipralisant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213027-19-1 | |

| Record name | Cipralisant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213027-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cipralisant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213027191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cipralisant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIPRALISANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/309713XSKW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.